2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
2-Methyl-4-(methylsulfanyl)1benzofuro[3,2-d]pyrimidine is a versatile chemical compound with immense potential in scientific research. This compound is known for its unique structural features and wide array of applications across various fields.
Preparation Methods
The synthesis of 2-Methyl-4-(methylsulfanyl)1benzofuro[3,2-d]pyrimidine can be achieved through various synthetic routes. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The reaction conditions typically involve specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-4-(methylsulfanyl)1benzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfanyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methyl-4-(methylsulfanyl)1benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as benzofuran and pyrimidine derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of the benzofuran and pyrimidine moieties in 2-Methyl-4-(methylsulfanyl)1
Similar Compounds
Properties
IUPAC Name |
2-methyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-7-13-10-8-5-3-4-6-9(8)15-11(10)12(14-7)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKJTGOYKMUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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